n-[3-(Ethylamino)-4-methylphenyl]acetamide
Overview
Description
n-[3-(Ethylamino)-4-methylphenyl]acetamide is an organic compound belonging to the amide class. It features a phenyl ring substituted with an ethylamino group and a methyl group, as well as an acetamide functional group. This compound is of interest in medicinal chemistry due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of n-[3-(Ethylamino)-4-methylphenyl]acetamide typically involves the reaction of 3-(Ethylamino)-4-methylbenzoyl chloride with ammonia or an amine under mild conditions. The procedure generally takes place in an inert atmosphere to prevent undesired reactions.
Step 1: : Synthesis of 3-(Ethylamino)-4-methylbenzoyl chloride by chlorination of 3-(Ethylamino)-4-methylbenzoic acid using thionyl chloride or oxalyl chloride.
Step 2: : Reaction of the resulting acyl chloride with ammonia or primary amines to yield the desired amide.
Industrial Production Methods
While lab-scale synthesis is well-documented, scalable industrial methods often involve optimization of reaction conditions, use of continuous flow reactors, and enhanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound may undergo oxidation at the ethylamino group or methyl group under strong oxidizing conditions, resulting in the formation of hydroxylated derivatives or carboxylic acids.
Reduction: : Reduction typically occurs at the acetamide group, potentially converting it into an amine.
Substitution: : The aromatic ring can be a site for electrophilic aromatic substitution reactions, including halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: : Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: : Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: : Halogenating agents like chlorine (Cl₂) or bromine (Br₂), nitrating mixtures of nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Major Products
Oxidation: : Hydroxylated derivatives, carboxylic acids.
Reduction: : Primary or secondary amines.
Substitution: : Halogenated, nitrated, or sulfonated phenyl derivatives.
Scientific Research Applications
Chemistry
Used as an intermediate in the synthesis of more complex organic molecules.
Investigation of reaction mechanisms and kinetics involving substituted amides.
Biology
Studies on enzyme inhibition or activation.
Potential role in metabolic pathways when used as a biochemical probe.
Medicine
Used in the development of analgesics and anesthetics.
Industry
Utilized in the manufacturing of specialty chemicals.
Research on material science applications, including the development of novel polymers and resins.
Mechanism of Action
Molecular Targets and Pathways
n-[3-(Ethylamino)-4-methylphenyl]acetamide exerts its effects through interactions with specific biological targets, such as enzymes or receptors. The exact mechanism often involves binding to these targets, leading to either inhibition or activation of their biological function. For example, if acting as an enzyme inhibitor, it may prevent the enzyme from catalyzing its substrate, thus altering metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
N-phenylacetamide: : Lacks the ethylamino and methyl groups, resulting in different reactivity and biological properties.
3-(Methylamino)phenylacetamide: : Similar structure but with a methyl group instead of an ethylamino group, impacting its hydrophobicity and interaction with biological targets.
4-Methylphenylacetamide: : Missing the ethylamino group, leading to variations in chemical reactivity and applications.
Uniqueness
n-[3-(Ethylamino)-4-methylphenyl]acetamide stands out due to the presence of both an ethylamino group and a methyl group on the phenyl ring, which can influence its solubility, stability, and interactions with other molecules, making it a compound of particular interest in various research fields.
Properties
IUPAC Name |
N-[3-(ethylamino)-4-methylphenyl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-4-12-11-7-10(13-9(3)14)6-5-8(11)2/h5-7,12H,4H2,1-3H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRNDZGBBVKUGJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C(C=CC(=C1)NC(=O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8069696 | |
Record name | Acetamide, N-[3-(ethylamino)-4-methylphenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8069696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63134-04-3 | |
Record name | N-[3-(Ethylamino)-4-methylphenyl]acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=63134-04-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetamide, N-(3-(ethylamino)-4-methylphenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063134043 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetamide, N-[3-(ethylamino)-4-methylphenyl]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Acetamide, N-[3-(ethylamino)-4-methylphenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8069696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-[3-(ethylamino)-4-methylphenyl]acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.080 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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